molecular formula C18H21NO4 B1225451 N-(2-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide

N-(2-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No. B1225451
M. Wt: 315.4 g/mol
InChI Key: DVWFDOIIZJNOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide is an anilide.

Scientific Research Applications

  • Chymotrypsin Inhibitory and Antimicrobial Activities : A study by Atta-ur-Rahman et al. (1997) identified a compound structurally related to N-(2-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide that exhibited chymotrypsin inhibitory activity and showed effectiveness against Escherichia coli and Shigella boydii, suggesting potential applications in microbial inhibition and enzyme regulation (Atta-ur-rahman et al., 1997).

  • Selective Androgen Receptor Modulator Radioligands for Cancer Imaging : Mingzhang Gao et al. (2011) developed carbon-11-labeled propanamide derivatives, structurally similar to N-(2-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, as selective androgen receptor modulator (SARM) radioligands for prostate cancer imaging. This suggests potential applications in cancer diagnostics, particularly in prostate cancer imaging (Gao et al., 2011).

  • Antibacterial and Antifungal Agents : Research by Helal et al. (2013) on 2-(6-methoxy-2-naphthyl)propionamide derivatives, which share a similar structure with N-(2-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, revealed significant antibacterial and antifungal activities. This suggests its potential use in developing new antimicrobial agents (Helal et al., 2013).

  • Antioxidant and Anticancer Activities : A study by Kovalchuk et al. (2013) on phenolic antioxidants, structurally related to N-(2-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, indicated their effectiveness in killing cancer cells while being non-toxic to normal tissues. This points to potential applications in cancer therapy (Kovalchuk et al., 2013).

  • Pharmacokinetics and Metabolism in Preclinical Studies : Research on S-1, a propanamide derivative, by Wu et al. (2006), highlights the compound's pharmacokinetic properties, including absorption, clearance, distribution, and metabolism in rats. This research is valuable for understanding the drug development process for compounds like N-(2-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide (Wu et al., 2006).

properties

Product Name

N-(2-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide

InChI

InChI=1S/C18H21NO4/c1-4-22-17-8-6-5-7-16(17)19-18(20)13(2)23-15-11-9-14(21-3)10-12-15/h5-13H,4H2,1-3H3,(H,19,20)

InChI Key

DVWFDOIIZJNOML-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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